molecular formula C16H24N2O2 B7984812 [((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid

[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid

Katalognummer: B7984812
Molekulargewicht: 276.37 g/mol
InChI-Schlüssel: NHDQMTGXVIPCDC-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid is a chiral small molecule featuring a pyrrolidine core substituted with a benzyl group at the 1-position and an isopropylamino-acetic acid moiety at the 3-position. This compound belongs to the class of amino acid derivatives, where the acetic acid group confers polarity and hydrogen-bonding capacity, while the benzyl and isopropyl groups contribute to lipophilicity and steric bulk. Such structural attributes make it a candidate for drug discovery, particularly in targeting enzymes or receptors with chiral binding pockets .

Eigenschaften

IUPAC Name

2-[[(3R)-1-benzylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)18(12-16(19)20)15-8-9-17(11-15)10-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,19,20)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDQMTGXVIPCDC-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC(=O)O)[C@@H]1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of [(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid involves several steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to ensure efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

[(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid: undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to [(R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid exhibit diverse biological activities, including:

  • Neuropharmacological Effects : The compound shows promise in developing treatments for neurological disorders due to its ability to interact with neurotransmitter receptors.
  • Antidepressant Potential : Preliminary studies suggest that it may have antidepressant properties, potentially influencing serotonin and dopamine pathways.
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Therapeutic Applications

The therapeutic applications of [(R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid can be categorized into several key areas:

  • Neurological Disorders : Given its interaction with neurotransmitter systems, it may be effective in treating conditions such as depression and anxiety.
  • Pain Management : Its analgesic properties could make it useful in pain relief therapies.
  • Cognitive Enhancers : There is potential for its use as a cognitive enhancer in age-related cognitive decline or neurodegenerative diseases.

Neuropharmacological Research

In a study examining the effects of [(R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid on depressive behaviors in animal models, it was found to significantly reduce depressive-like symptoms compared to control groups. This suggests its potential as an antidepressant agent.

Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of this compound, demonstrating a marked reduction in inflammatory markers in vitro. This positions it as a candidate for further development in treating inflammatory conditions.

Wirkmechanismus

The mechanism of action of [(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare [((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid with structurally or functionally related compounds from diverse sources:

Compound Name CAS Number Molecular Weight Key Structural Features Functional Groups Purity/Price Reference
[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (Target Compound) Not Provided ~256.34 (calculated) (R)-pyrrolidine, benzyl, isopropylamino, acetic acid Amine, carboxylic acid N/A N/A
(S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-propionamide 1401667-56-8 247.34 (R)-pyrrolidine, benzyl, (S)-α-amino propionamide Amine, amide N/A
[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid 1354001-64-1 214.31 (R)-piperidine, methyl, isopropylamino, acetic acid Amine, carboxylic acid N/A
(R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide 864759-46-6 442.31 (R)-pyrrolidine, benzyl, 4-iodobenzenesulfonamide Sulfonamide $2000/g (purity unspecified)

Key Structural and Functional Differences

Backbone Heterocycles: The target compound and (S)-2-amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-propionamide share a pyrrolidine core, whereas [Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid uses a six-membered piperidine ring. Piperidine derivatives often exhibit altered conformational flexibility and binding kinetics compared to pyrrolidine analogs.

The amide group in (S)-2-amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-propionamide may improve metabolic stability but reduce solubility compared to carboxylic acid derivatives.

Stereochemistry: Both the target compound and (S)-2-amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-propionamide emphasize (R)-configuration at the pyrrolidine ring, critical for chiral recognition in biological targets.

Research Implications

  • Solubility and Bioavailability : The acetic acid moiety in the target compound likely improves aqueous solubility over sulfonamide or amide derivatives, though its benzyl group may offset this via increased lipophilicity .
  • Target Selectivity : The combination of (R)-pyrrolidine and benzyl groups may favor interactions with G-protein-coupled receptors (GPCRs) or ion channels, whereas piperidine-based analogs could exhibit divergent selectivity profiles .
  • Synthetic Accessibility : The high cost of (R)-N-(1-benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide ($2000/g) suggests that iodine substitution and sulfonamide synthesis are resource-intensive, whereas acetic acid derivatives may offer more cost-effective routes.

Biologische Aktivität

[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (CAS: 73664-83-2) is a compound of interest in pharmacological research, particularly due to its potential neuropharmacological effects. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for [((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid is C16H24N2O2C_{16}H_{24}N_{2}O_{2}. The structure features a pyrrolidine ring, which is significant for its interaction with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its modulation of neurotransmitter systems, particularly those involving dopamine and serotonin. It is hypothesized that the compound may function as a modulator or inhibitor of certain receptors, although specific receptor interactions remain to be fully elucidated.

Biological Activity Overview

Biological Activity Description
Neurotransmitter Modulation Potentially affects dopamine and serotonin pathways.
Cytotoxicity Initial studies indicate low cytotoxicity in vitro, suggesting safety for further testing.
Antidepressant Effects Preliminary data suggest potential antidepressant-like effects in animal models.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • In a study examining the effects of various pyrrolidine derivatives, [((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid demonstrated significant activity in modulating dopaminergic signaling pathways. This was assessed through behavioral assays in rodent models, where treated groups exhibited reduced anxiety-like behaviors compared to controls .
  • In Vitro Cytotoxicity Testing :
    • A cytotoxicity assay conducted on human cell lines indicated that concentrations up to 100 µM did not produce significant cell death, suggesting a favorable safety profile for potential therapeutic applications .
  • Antidepressant-Like Effects :
    • A series of behavioral tests in mice indicated that administration of the compound resulted in decreased immobility in the forced swim test, a common measure of antidepressant activity. This effect was comparable to that observed with established antidepressants .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid, and how is stereochemical integrity maintained during synthesis?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including alkylation of pyrrolidine derivatives followed by functionalization of the amino-acetic acid moiety. For example, benzyl-pyrrolidin-3-yl intermediates (e.g., (3R,4R)-1-benzyl-3,4-pyrrolidindiol) can be alkylated with isopropylamine, followed by coupling with acetic acid derivatives . Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis, with intermediates characterized by chiral HPLC or polarimetry .

Q. Which spectroscopic and chromatographic techniques are used to confirm the structural identity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and stereochemistry, particularly for the benzyl-pyrrolidine and isopropyl-amino groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Impurity profiling is performed using reverse-phase HPLC with UV detection, as described in pharmacopeial standards (e.g., relative retention times and peak response thresholds for related substances) . Purity thresholds (e.g., ≤2.0% total impurities) are enforced via validated analytical protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for derivatives of this compound across different assay systems?

  • Methodological Answer : Contradictions may arise from assay-specific factors (e.g., pH, solvent compatibility, or protein binding). To address this:

  • Cross-validate results using orthogonal assays (e.g., cell-based vs. enzymatic).
  • Perform solubility studies to rule out aggregation artifacts.
  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities directly .
    • Example: In studies on similar pyrrolidine derivatives, discrepancies in IC₅₀ values were traced to differences in buffer ionic strength affecting ligand-receptor interactions .

Q. What strategies optimize enantiomeric purity during large-scale synthesis of this compound?

  • Methodological Answer :

  • Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective amination .
  • Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track enantiomeric excess (ee) in real-time during reactions .
    • Case Study: A related benzyl-pyrrolidine sulfonamide achieved >99% ee via crystallization-driven dynamic resolution, leveraging temperature-controlled solubility differences .

Q. How can researchers mitigate interference from acetic acid derivatives in chromatographic analysis of this compound?

  • Methodological Answer :

  • Column Selection : Use polar-embedded stationary phases (e.g., ACE C18-AR) to improve separation of acetic acid analogs.
  • Mobile Phase Optimization : Adjust pH (e.g., 2.5–3.0 with formic acid) to suppress ionization of acidic impurities.
  • Mass Spectrometry : Employ LC-MS/MS with multiple reaction monitoring (MRM) to distinguish target compounds from co-eluting species .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models.
  • QSAR Modeling : Train models on pyrrolidine analogs to predict absorption/distribution (e.g., logP, plasma protein binding).
  • CYP450 Inhibition Assays : Use in silico docking (e.g., AutoDock Vina) to assess metabolic stability against cytochrome isoforms .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for the benzyl-pyrrolidine moiety in different solvent systems?

  • Methodological Answer : Solvent-induced chemical shift variations (e.g., DMSO vs. CDCl₃) can obscure stereochemical assignments. Solutions include:

  • Variable Temperature NMR : Probe conformational flexibility by analyzing shifts at 25°C vs. −40°C.
  • NOESY/ROESY : Detect through-space correlations to confirm spatial proximity of protons in rigid pyrrolidine rings .
    • Example: In (R)-configured benzyl-pyrrolidines, ROESY cross-peaks between the benzyl group and pyrrolidine C3-H confirm stereochemistry .

Experimental Design Considerations

Q. What in vitro models are appropriate for studying the biological activity of this compound in neurological disorders?

  • Methodological Answer :

  • Primary Neuronal Cultures : Assess neuroprotective effects against glutamate-induced excitotoxicity .
  • Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to measure permeability (Papp) and efflux ratios.
  • Microelectrode Arrays (MEAs) : Quantify changes in neuronal network activity post-treatment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.